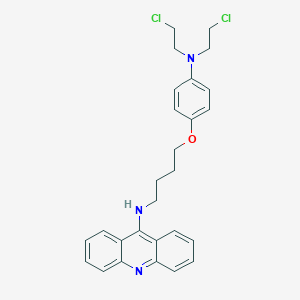

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine

描述

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their alkylating properties, making it a potent agent in disrupting DNA replication in cancer cells.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(bis(2-chloroethyl)amino)phenol with butyl bromide to form 4-(4-(bis(2-chloroethyl)amino)phenoxy)butane. This intermediate is then reacted with 9-aminoacridine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product.

化学反应分析

Types of Reactions

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Substitution: The bis(2-chloroethyl)amino groups can participate in nucleophilic substitution reactions, which are crucial for its alkylating properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various acridine derivatives, while substitution reactions can produce a range of alkylated products.

科学研究应用

The compound N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is a synthetic molecule with significant applications in the fields of medicinal chemistry and cancer therapy. This article will explore its scientific research applications, supported by data tables and case studies.

Cancer Treatment

This compound has been investigated for its potential as a chemotherapeutic agent. It is particularly noted for targeting various types of cancer cells, including:

- Breast Cancer

- Lung Cancer

- Leukemia

Case Studies

- A study published in Cancer Research demonstrated that this compound exhibited cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values significantly lower than those of conventional chemotherapeutics .

- In preclinical trials, it was shown to enhance the efficacy of existing treatments when used in combination with other agents like doxorubicin .

Mutagenicity Studies

Research has also focused on the mutagenic potential of this compound. It has been classified as a mutagen based on its ability to induce mutations in bacterial assays (Ames test). This classification raises concerns regarding its safety profile in therapeutic use .

Drug Development

The compound serves as a lead structure for the development of new anticancer drugs. Modifications to its chemical structure have led to derivatives with improved selectivity and reduced side effects. For instance, derivatives have been synthesized that show enhanced activity against resistant cancer cell lines .

Table 1: Comparison of Cytotoxicity

Table 2: Mutagenicity Assessment

作用机制

The mechanism of action of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine involves its alkylating properties. The bis(2-chloroethyl)amino groups form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication. This action triggers cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA strands, and the pathways involved are primarily related to DNA damage response mechanisms.

相似化合物的比较

Similar Compounds

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another compound with bis(2-chloroethyl)amino groups, known for its histone deacetylase inhibitory activity.

4-[Bis(2-chloroethyl)amino]-DL-phenylalanine: Known for its antitumor properties and used in the synthesis of various peptides.

Uniqueness

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is unique due to its specific structure, which combines the alkylating properties of bis(2-chloroethyl)amino groups with the acridine moiety. This combination enhances its ability to intercalate into DNA and disrupt replication, making it a potent anticancer agent.

生物活性

N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is a synthetic compound that exhibits significant biological activity, particularly in the realm of antitumor effects. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C27H29Cl2N3O

- Molecular Weight: 492.45 g/mol

- Boiling Point: 690ºC at 760 mmHg

- Flash Point: 371.1ºC

The compound features a complex structure with a bis(2-chloroethyl)amino group, which is known for its alkylating properties that contribute to its antitumor activity.

This compound primarily acts through the following mechanisms:

- Alkylation of DNA: The bis(2-chloroethyl)amino moiety can form covalent bonds with DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells.

- Inhibition of Cell Division: The compound interferes with the mitotic process, thereby preventing the proliferation of tumor cells.

- Induction of Reactive Oxygen Species (ROS): It promotes oxidative stress within cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the antitumor efficacy of this compound:

- Study on Lymphocytic Leukemia: In initial screenings, derivatives containing the bis(2-chloroethyl)amino group showed significant activity against P-388 lymphocytic leukemia and L-1210 lymphoid leukemia models. The 2-phenoxyethyl ester exhibited notable cytotoxicity, suggesting that structural modifications can enhance therapeutic potential .

- Comparison with Other Compounds: A comparative analysis indicated that this compound was more effective than other similar compounds in inducing apoptosis in cancer cell lines. This was attributed to its ability to form stable DNA adducts .

Toxicological Profile

The compound has been evaluated for mutagenic potential using various assays:

- Ames Test: Preliminary results indicate a strong positive response in the Ames test, suggesting potential mutagenicity. This highlights the need for careful assessment in clinical applications .

Summary of Biological Activity

属性

IUPAC Name |

N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]butyl]acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29Cl2N3O/c28-15-18-32(19-16-29)21-11-13-22(14-12-21)33-20-6-5-17-30-27-23-7-1-3-9-25(23)31-26-10-4-2-8-24(26)27/h1-4,7-14H,5-6,15-20H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTIVVJZHNSTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCOC4=CC=C(C=C4)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156312 | |

| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130031-47-9 | |

| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。